エナシデニブメシル酸塩
概要
説明
エナシデニブメシル酸塩: は、イソクエン酸脱水素酵素2(IDH2)酵素の選択的阻害剤です。 主に、IDH2遺伝子に特定の変異を持つ、再発または難治性の急性骨髄性白血病(AML)の成人患者さんの治療に使用されます 。 この化合物はアジオス・ファーマシューティカルズによって開発され、セルジェンにライセンス供与されてさらなる開発が進められています 。エナシデニブメシル酸塩は、米国 食品医薬品局(FDA)によって2017年8月1日に承認されました .
科学的研究の応用
Enasidenib mesylate has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of the IDH2 enzyme and its effects on cellular metabolism.
Biology: Enasidenib mesylate is used to investigate the role of IDH2 mutations in cancer biology and to study the metabolic pathways affected by these mutations.
Medicine: It is used in clinical research to develop targeted therapies for patients with IDH2-mutated AML and other related conditions.
Industry: Enasidenib mesylate is used in the pharmaceutical industry for the development of new drugs targeting IDH2 mutations .
作用機序
エナシデニブメシル酸塩は、がん代謝産物である2-ヒドロキシグルタル酸(2-HG)の生成に関与する、変異したIDH2酵素を阻害することで作用します。 IDH2を阻害することで、エナシデニブメシル酸塩は2-HGのレベルを低下させ、正常な細胞分化を回復させ、がん細胞の増殖を抑制します 。 関与する分子標的と経路には、クエン酸回路とエピジェネティックな修飾の調節が含まれます .
類似の化合物との比較
エナシデニブメシル酸塩は、IDH2酵素の選択的阻害において独特です。類似の化合物には以下が含まれます。
イボシデニブ: IDH1変異AMLの治療に使用される、イソクエン酸脱水素酵素1(IDH1)酵素の阻害剤です。
AG-120: がん治療において類似の用途を持つ、もう1つのIDH1阻害剤です。
Safety and Hazards
Enasidenib may cause serious side effects, including differentiation syndrome, which can be fatal if not treated . Common side effects include nausea, vomiting, diarrhea, increased levels of bilirubin, and decreased appetite . It is very toxic if swallowed, irritating to skin, and may cause serious damage to eyes .
将来の方向性
生化学分析
Biochemical Properties
Enasidenib mesylate acts as an allosteric inhibitor of the mutant IDH2 enzyme, preventing cell growth . It has also been shown to block several other enzymes that play a role in abnormal cell differentiation . In preclinical studies, cells with mutated IDH2 AML were found to be particularly sensitive to BCL2 inhibition with venetoclax .
Cellular Effects
Enasidenib mesylate has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the mutant IDH2 enzyme, which in turn prevents cell growth . This inhibition also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Enasidenib mesylate exerts its effects at the molecular level primarily through its action as an allosteric inhibitor of the mutant IDH2 enzyme . This inhibition prevents cell growth and blocks several other enzymes involved in abnormal cell differentiation .
Temporal Effects in Laboratory Settings
The effects of Enasidenib mesylate have been studied over time in laboratory settings. In a study evaluating the safety and efficacy of Enasidenib mesylate in patients with IDH2-mutated relapsed/refractory myeloid malignancies, patients were treated continuously by 28-day cycles . The study found that the overall response rate included complete remission, with the median time to best response being one month .
Dosage Effects in Animal Models
In animal models, the effects of Enasidenib mesylate have been shown to vary with different dosages . The drug was administered by oral gavage at a dose of 40 mg/kg twice a day and 100 mg/kg daily . Tumor burden was measured in bone marrow samples collected immediately prior to treatment and every 2 weeks during the 12-week treatment period .
Metabolic Pathways
Enasidenib mesylate is involved in the metabolic pathway of the isocitrate dehydrogenase 2 (IDH2) enzyme . It acts as an allosteric inhibitor of this enzyme, which plays a crucial role in the Krebs/citric acid cycle .
Subcellular Localization
It is known that the IDH2 enzyme, which Enasidenib mesylate inhibits, is localized in the mitochondria . Therefore, it can be inferred that Enasidenib mesylate may also localize to the mitochondria to exert its inhibitory effects.
準備方法
エナシデニブメシル酸塩の合成は、コア構造の調製から始まり、官能基の導入を経て、複数のステップを伴います。合成経路には通常、次のステップが含まれます。
コア構造の形成: コア構造は、一連の縮合反応と環化反応によって合成されます。
官能基の導入: トリフルオロメチル基やピリジニル基などの官能基は、求核置換反応とカップリング反応によって導入されます。
化学反応の分析
エナシデニブメシル酸塩は、次のようなさまざまな化学反応を起こします。
酸化: エナシデニブメシル酸塩は、特に強力な酸化剤の存在下で、酸化反応を起こす可能性があります。
還元: 還元反応は特定の条件下で起こり、還元誘導体の生成につながります。
置換: 求核置換反応により、分子に異なる官能基を導入することができます。
科学研究への応用
エナシデニブメシル酸塩は、次のような科学研究においていくつかの応用があります。
化学: IDH2酵素の阻害とその細胞代謝への影響を調べるためのツール化合物として使用されます。
生物学: エナシデニブメシル酸塩は、がん生物学におけるIDH2変異の役割を調査し、これらの変異によって影響を受ける代謝経路を調べるために使用されます。
医学: IDH2変異AMLやその他の関連疾患を持つ患者のための標的療法を開発するために、臨床研究で使用されます。
類似化合物との比較
Enasidenib mesylate is unique in its selective inhibition of the IDH2 enzyme. Similar compounds include:
Ivosidenib: An inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme, used for the treatment of IDH1-mutated AML.
AG-120: Another IDH1 inhibitor with similar applications in cancer treatment.
AG-881: A dual inhibitor of both IDH1 and IDH2 enzymes, used in research for broader applications in cancer therapy
Enasidenib mesylate stands out due to its specificity for IDH2 and its effectiveness in treating IDH2-mutated AML .
特性
IUPAC Name |
methanesulfonic acid;2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6N7O.CH4O3S/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25;1-5(2,3)4/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZHZQZYWXEDDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F6N7O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027943 | |
Record name | Enasidenib mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1650550-25-6 | |
Record name | Enasidenib mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1650550256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enasidenib mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENASIDENIB MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF6PC17XAV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Enasidenib Mesylate interact with its target and what are the downstream effects?
A1: Enasidenib Mesylate is a targeted therapy drug that acts as a selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) protein. [] In various myeloid malignancies, including acute myeloid leukemia (AML), mutations in the IDH2 gene are frequently observed. These mutations lead to the production of a mutant IDH2 enzyme, which produces an oncometabolite called 2-hydroxyglutarate (2-HG). [] 2-HG accumulation interferes with cellular processes, including DNA and histone methylation, ultimately contributing to the development and progression of cancer.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。